4-Nitrophenol-15N

Description

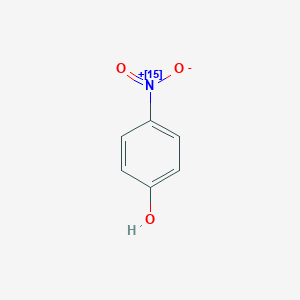

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574024 | |

| Record name | 4-(~15~N)Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103427-15-2 | |

| Record name | 4-(~15~N)Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenol 15n

Strategies for Site-Specific ¹⁵N Incorporation into the Nitro Group of 4-Nitrophenol (B140041)

The primary strategy for introducing a ¹⁵N-labeled nitro group onto a phenol (B47542) ring involves electrophilic nitration using a ¹⁵N-labeled nitrating agent. A common and effective method is the use of ¹⁵N-labeled nitric acid (H¹⁵NO₃) or a salt thereof, such as sodium nitrate (B79036) (Na¹⁵NO₃), in the presence of a strong acid catalyst like sulfuric acid. prepchem.com

Another approach involves the diazotization of a ¹⁵N-labeled aniline (B41778) derivative, followed by a reaction that introduces the nitro group. For instance, 4-nitroaniline (B120555), with the amino group labeled with ¹⁵N, can be synthesized and then converted to a diazonium salt. stuba.sk Subsequent reaction of this salt can yield the desired 4-nitrophenol-¹⁵N.

A more complex, multi-step synthesis can also be employed to achieve site-specific labeling. This can involve protecting group strategies to direct the nitration to the desired position and to prevent unwanted side reactions. For example, a starting material like 3-bromophenol (B21344) can be nitrated, the nitro group reduced to an amine, and this amine protected. A second nitration using a ¹⁵N source can then be performed to introduce the labeled nitro group at the 4-position, followed by deprotection. prepchem.com

Oxidative nitration presents another synthetic route. This method can involve the reaction of an appropriate precursor, such as O-(4-nitrophenyl)hydroxylamine, with a ¹⁵N-labeled nitrite (B80452) salt (e.g., Na¹⁵NO₂) in the presence of an oxidizing agent. researchgate.net

Precursor Selection and Reaction Optimization for Efficient ¹⁵N-Labeled Nitro Group Synthesis

The selection of precursors is paramount for an efficient synthesis of 4-nitrophenol-¹⁵N. Phenol is a direct and common precursor for the nitration reaction. prepchem.com Alternatively, substituted phenols or other aromatic compounds can serve as starting materials, which may require additional steps to install the hydroxyl group and the nitro group at the correct positions. rsc.org For syntheses involving diazotization, 4-nitroaniline is a key precursor. stuba.sk

Reaction optimization is crucial to maximize the yield and isotopic enrichment of the final product. Key parameters that are often optimized include:

Temperature: Nitration reactions are typically carried out at low temperatures to control the reaction rate and prevent the formation of byproducts. smolecule.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing degradation of the product.

Catalyst Concentration: The amount of acid catalyst, such as sulfuric acid, is carefully controlled to facilitate the reaction without causing excessive side reactions.

Purity of Labeled Reagent: The isotopic purity of the ¹⁵N source, such as H¹⁵NO₃ or Na¹⁵NO₃, directly impacts the isotopic enrichment of the final product. frontiersin.org

A study on the synthesis of related labeled compounds highlighted the importance of a multi-step approach to achieve selective deuteration, which underscores the need for careful planning and optimization in isotopic labeling syntheses. rsc.org

Advanced Purification Techniques for High Isotopic Purity 4-Nitrophenol-¹⁵N

Achieving high isotopic and chemical purity of 4-Nitrophenol-¹⁵N is essential for its intended applications. Following the synthesis, the crude product is typically a mixture of the desired labeled compound, unreacted starting materials, and side products. A combination of purification techniques is often employed to isolate the target molecule.

Common purification methods include:

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for removing impurities and can significantly enhance the purity of the final product. stuba.sk

Chromatography: Various chromatographic techniques are instrumental in separating the labeled compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for purifying small molecules like 4-nitrophenol. By selecting the appropriate stationary and mobile phases, excellent separation can be achieved.

Gas Chromatography (GC): For volatile derivatives of 4-nitrophenol, GC can be a viable purification option.

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

Isotopic Enrichment Verification and Quality Control for 4-Nitrophenol-¹⁵N Batches

Quality control is a critical final step to ensure the identity, purity, and isotopic enrichment of the synthesized 4-Nitrophenol-¹⁵N. A suite of analytical techniques is used for this purpose. arome-science.com

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining the isotopic enrichment of the labeled compound. rsc.org High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the quantification of the ¹⁵N incorporation. nih.gov The presence and relative abundance of the M+1 peak corresponding to the ¹⁵N-labeled molecule confirms the successful incorporation of the isotope. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the compound. rsc.org ¹⁵N NMR spectroscopy provides direct evidence of the ¹⁵N label and can be used to determine its position within the molecule. plos.org

Chromatographic Analysis: HPLC and GC are also used as quality control measures to assess the chemical purity of the final product by detecting and quantifying any remaining impurities. pubpub.org

By combining these analytical methods, a comprehensive profile of the synthesized 4-Nitrophenol-¹⁵N can be obtained, ensuring its suitability for subsequent research applications.

Data Tables

Table 1: Synthetic Strategies and Precursors for 4-Nitrophenol-¹⁵N

| Synthetic Strategy | Key ¹⁵N-Labeled Reagent | Common Precursor(s) | Reference(s) |

| Direct Nitration | H¹⁵NO₃ or Na¹⁵NO₃ | Phenol | prepchem.com |

| Diazotization Route | ¹⁵N-labeled 4-nitroaniline | 4-nitroaniline | stuba.sk |

| Multi-step Synthesis with Protection | ¹⁵N-labeled nitrating agent | 3-Bromophenol | prepchem.com |

| Oxidative Nitration | Na¹⁵NO₂ | O-(4-nitrophenyl)hydroxylamine | researchgate.net |

Table 2: Analytical Techniques for Quality Control of 4-Nitrophenol-¹⁵N

| Analytical Technique | Purpose | Key Information Obtained | Reference(s) |

| Mass Spectrometry (MS/HRMS) | Isotopic Enrichment and Purity | Molecular weight confirmation, ¹⁵N incorporation percentage | rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation and Purity | Chemical structure verification, position of ¹⁵N label, chemical purity | rsc.orgplos.org |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Detection and quantification of impurities | pubpub.org |

| Gas Chromatography (GC) | Chemical Purity | Detection and quantification of volatile impurities | pubpub.org |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Nitrophenol 15n

Mass Spectrometry (MS) Based Approaches for 15N Detection and Quantification

Mass spectrometry stands as a cornerstone for the analysis of ¹⁵N-labeled compounds, offering unparalleled sensitivity and the ability to differentiate between isotopes.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and confirming the isotopic enrichment of 4-Nitrophenol-¹⁵N. royalsocietypublishing.orgboku.ac.at HRMS instruments, such as hybrid Q-TOF (Quadrupole Time-of-Flight) and Ultra High-Resolution IRMS, provide the mass resolving power necessary to distinguish between the ¹⁴N and ¹⁵N isotopes with high accuracy. royalsocietypublishing.orgthermofisher.com This capability allows for the generation of a precise isotopic fingerprint, which is crucial for verifying the successful incorporation of the ¹⁵N label into the 4-nitrophenol (B140041) molecule. royalsocietypublishing.org The analysis of the mass-to-charge (m/z) ratio with high resolution enables the differentiation of the labeled compound from other molecules with similar nominal masses, thereby minimizing interferences and ensuring confident identification. americanpharmaceuticalreview.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of 15N-Containing Metabolites and Degradation Products

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites and degradation products derived from 4-Nitrophenol-¹⁵N. americanpharmaceuticalreview.comresearchgate.net This method involves the selection of a specific precursor ion (the ¹⁵N-labeled molecule or its metabolite) which is then fragmented to produce a characteristic spectrum of product ions. americanpharmaceuticalreview.com By analyzing these fragmentation patterns, researchers can deduce the structure of the original molecule and identify the sites of metabolic modification or degradation. researchgate.netmdpi.com For instance, in studies investigating the environmental fate of nitrophenols, MS/MS can be used to identify and characterize the various breakdown products, providing insights into the degradation pathways. ncats.ioresearchgate.net The inclusion of the ¹⁵N label aids in tracking the nitrogen atom through these transformations.

Quantitative Analysis using Stable Isotope Dilution Mass Spectrometry (SIDMS) with 4-Nitrophenol-15N as an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate and precise method for the quantification of 4-nitrophenol. nih.gov In this approach, a known amount of 4-Nitrophenol-¹⁵N is added to a sample as an internal standard. nih.govshoko-sc.co.jp Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same effects during sample preparation and analysis, such as extraction losses and ionization suppression in the mass spectrometer. royalsocietypublishing.orgnih.gov By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, an accurate quantification can be achieved. mdpi.com This technique is widely regarded as a gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in instrument response. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the ¹⁵N nucleus, making it an invaluable tool for structural analysis.

15N NMR Chemical Shift Analysis of this compound and its Derivatives

¹⁵N NMR spectroscopy directly probes the nitrogen nucleus, and the chemical shift of the ¹⁵N signal is highly sensitive to the electronic environment of the nitro group in 4-Nitrophenol-¹⁵N. rsc.orghuji.ac.il Variations in the chemical structure, such as the formation of derivatives or degradation products, will result in changes to this chemical shift. nih.gov For example, the ¹⁵N chemical shift of the nitro group in 4-nitrophenol is distinct from that of other nitrogen-containing functional groups that may arise from its transformation. researchgate.net Although the low natural abundance and poor receptivity of ¹⁵N can make direct detection challenging, the use of ¹⁵N-labeled compounds significantly enhances sensitivity. huji.ac.ilresearchgate.net

Table 1: Representative ¹⁵N NMR Chemical Shifts This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and other experimental conditions.

| Compound Class | Typical ¹⁵N Chemical Shift Range (ppm, referenced to liquid NH₃) |

|---|---|

| Aromatic Nitro Compounds | 350 - 380 |

| Nitriles | 260 - 280 |

| Pyridines | 280 - 340 |

Multi-Dimensional NMR Techniques (e.g., 1H-15N HMBC, HSQC) for Elucidating Connectivity and Reaction Sites in 15N-Labeled Compounds

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between protons and the ¹⁵N nucleus. magritek.comnih.gov

¹H-¹⁵N HSQC experiments reveal direct, one-bond correlations between protons and nitrogen atoms. libretexts.org This is particularly useful for identifying protons attached to or very near the ¹⁵N-labeled site.

¹H-¹⁵N HMBC experiments detect longer-range correlations, typically over two to four bonds. libretexts.orgqu.edu.qa This allows for the mapping of the connectivity of the molecular framework around the ¹⁵N atom. nih.gov

These techniques are instrumental in confirming the position of the ¹⁵N label within the 4-nitrophenol structure and for identifying the sites of chemical reactions or metabolic changes in its derivatives. rsc.org For example, during the nitration of p-nitrophenol, ¹H-¹⁵N HMBC can be used to determine the position of the newly introduced nitro group. rsc.org

Table 2: Common Multi-Dimensional NMR Experiments for ¹⁵N Analysis

| NMR Experiment | Information Provided |

|---|---|

| ¹H-¹⁵N HSQC | Direct ¹H-¹⁵N one-bond correlations |

Vibrational Spectroscopic Methods with 15N Labeling

Vibrational spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying molecules based on their unique vibrational modes. The incorporation of a 15N isotope into the 4-nitrophenol structure induces predictable shifts in the vibrational frequencies of the nitro group, providing a clear spectral signature for the labeled compound.

The substitution of the naturally occurring 14N atom with the heavier 15N isotope in the nitro group (–NO2) of 4-nitrophenol results in a discernible red-shift (a shift to lower wavenumbers) in the vibrational bands associated with the nitro group. This isotopic shift is most prominent for the symmetric and asymmetric stretching vibrations of the N–O bonds.

In the FTIR and Raman spectra of unlabeled 4-nitrophenol, the asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. nih.govspectroscopyonline.com For this compound, these bands are expected to shift to lower frequencies due to the increased reduced mass of the N–O oscillator. Studies on other 15N-labeled nitro compounds and isotopically labeled bacteria have demonstrated similar shifts in N-related vibrational modes. acs.orgnih.govnih.gov The magnitude of this shift can be theoretically estimated and experimentally verified, providing a definitive method for confirming the presence and structural integrity of the 15N-labeled nitro group.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 4-Nitrophenol (14N) | Expected Wavenumber (cm⁻¹) for this compound | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Asymmetric NO₂ Stretch | ~1520 | Lower than 1520 | Negative |

| Symmetric NO₂ Stretch | ~1345 | Lower than 1345 | Negative |

| C-N Stretch | ~850 | Lower than 850 | Negative |

The distinct vibrational signature of this compound is highly advantageous for the in situ monitoring of chemical and biological reactions. nih.govacs.org By tracking the disappearance of the characteristic isotopically shifted peaks of the reactant and the appearance of new peaks corresponding to 15N-labeled intermediates and products, the reaction kinetics and mechanism can be elucidated in real-time without the need for sample extraction.

For instance, in the study of the degradation or transformation of 4-nitrophenol, the 15N label allows for unambiguous tracking of the nitrogen atom. This is particularly valuable in complex systems where multiple nitrogen-containing species may be present. The formation of intermediates such as 15N-labeled aminophenol or other reduction products can be monitored by the emergence of their unique vibrational bands, providing direct evidence of the reaction pathway. This approach has been successfully applied in various studies involving labeled compounds to follow their metabolic fate. nih.govsemanticscholar.org

Isotopic Shift Analysis in Infrared (FTIR) and Raman Spectra of this compound

Chromatographic Separation Coupled with Isotope Detection for this compound

Chromatographic techniques, when coupled with mass spectrometry, provide unparalleled sensitivity and selectivity for the analysis of isotopically labeled compounds. This combination allows for the separation of complex mixtures and the definitive identification and quantification of this compound and its transformation products.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For the analysis of transformation products of this compound, derivatization is often employed to increase volatility and improve chromatographic performance. nih.govresearchgate.net The resulting derivatives can then be separated by gas chromatography and detected by mass spectrometry.

The mass spectrometer allows for the selective detection of the 15N-labeled compounds based on their unique mass-to-charge ratios. The molecular ion and characteristic fragment ions of a 15N-labeled compound will appear at one mass unit higher than their 14N counterparts, providing a clear distinction. This method enables the quantification of volatile metabolites even at trace levels. nih.govosti.gov The use of 15N labeling in conjunction with GC-MS has been instrumental in metabolic studies of various compounds. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Temperature Program | Optimized for separation of target analytes |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| MS Detection | Selected Ion Monitoring (SIM) of 15N-specific ions |

LC-MS is the premier analytical technique for the analysis of non-volatile, polar, and thermally labile compounds. thermofisher.comrsc.org This makes it ideally suited for the direct analysis of this compound and its non-volatile transformation products, such as glucuronide and sulfate (B86663) conjugates, without the need for derivatization. nih.gov The combination of liquid chromatography for separation with the high sensitivity and specificity of mass spectrometry allows for the robust analysis of these compounds in complex biological and environmental samples. numberanalytics.comnews-medical.net

In an LC-MS analysis, the 15N-labeled compounds are separated on a reversed-phase or other suitable column and are subsequently ionized, typically using electrospray ionization (ESI). The mass spectrometer then detects the ions based on their mass-to-charge ratio. As with GC-MS, the one-mass-unit difference between the 14N and 15N-labeled compounds allows for their unambiguous identification and quantification. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ions. ddtjournal.com

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) for targeted quantification |

Mechanistic Investigations and Reaction Pathway Elucidation Using 4 Nitrophenol 15n

Catalytic Reduction Mechanisms of 4-Nitrophenol-¹⁵N to 4-Aminophenol (B1666318)

The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol is a widely studied model reaction, and the use of 4-Nitrophenol-¹⁵N has been instrumental in clarifying its mechanistic details. nd.eduresearchgate.netoiccpress.com This transformation is significant for both environmental remediation and the synthesis of valuable chemicals like paracetamol. rasayanjournal.co.inatamanchemicals.com

Elucidation of Hydrogen Source and Electron Transfer Pathways via ¹⁵N Tracing

Isotope labeling studies, particularly with deuterium (B1214612) and ¹⁵N, have been crucial in determining the source of hydrogen atoms and the sequence of electron transfer during the reduction of the nitro group. It has been confirmed through isotope labeling and kinetic isotope effects that water can act as the proton source in the reduction of 4-nitrophenol. nih.gov The reaction typically follows a Langmuir-Hinshelwood mechanism, where 4-nitrophenol adsorbs onto the catalyst surface. researchgate.net Under alkaline conditions, it deprotonates to the 4-nitrophenolate (B89219) ion, which then readily adsorbs onto the catalyst's active sites. researchgate.net This adsorption facilitates the transfer of electrons to the nitro group, initiating the reduction process. researchgate.net The use of ¹⁵N labeling allows for precise tracking of the nitrogen-containing species throughout this process, confirming the transformation of the nitro group into the amino group of the final product, 4-aminophenol.

Role of Catalysts (e.g., Nanoparticles) in ¹⁵N-Nitro Group Transformation

A variety of catalysts, especially metallic nanoparticles, have been investigated for their efficacy in the reduction of 4-nitrophenol. researchgate.netmdpi.comnih.gov These include nanoparticles of gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), as well as bimetallic and alloy nanoparticles. mdpi.comrsc.org The catalytic activity is highly dependent on the nanoparticles' size, shape, and surface properties. nih.gov

The general mechanism involves the catalyst facilitating the transfer of hydrogen from a reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), to the nitro group of 4-nitrophenol. rasayanjournal.co.in While NaBH₄ alone is insufficient to reduce 4-nitrophenol, the presence of a catalyst is essential. mdpi.com The catalyst provides active sites for the adsorption of both the 4-nitrophenolate ions and the borohydride ions. cam.ac.uk This co-adsorption is a critical step, as it brings the reactants into close proximity, enabling the efficient transfer of hydrogen and electrons. cam.ac.uk

Studies utilizing ¹⁵N-labeled 4-nitrophenol can definitively trace the transformation of the ¹⁵N-labeled nitro group to the ¹⁵N-labeled amino group in 4-aminophenol, providing direct evidence of the catalytic pathway. The rate of this transformation is often monitored using UV-Vis spectroscopy by observing the disappearance of the 4-nitrophenolate peak (around 400 nm) and the appearance of the 4-aminophenol peak (around 300 nm). nd.edunih.govresearchgate.net

Table 1: Catalytic Reduction of 4-Nitrophenol by Various Nanoparticle Catalysts

| Catalyst | Reducing Agent | Key Findings |

| Gold (Au) Nanoparticles | NaBH₄ | The reaction is often used as a model to assess catalytic activity. The induction time observed is linked to the consumption of dissolved oxygen. nd.edu |

| Silver (Ag) Nanoparticles | NaBH₄ | The reaction kinetics are strongly influenced by the solvent medium, with alcohols decreasing the reaction rate. cam.ac.uk |

| Palladium (Pd) Nanoparticles | NaBH₄ | Pd nanoparticles supported on materials like graphene oxide show effective catalytic activity for the reduction. rasayanjournal.co.in |

| Platinum-Gold (PtAu) Alloy Nanoparticles | NaBH₄ | Alloy nanoparticles exhibit synergistic effects, leading to enhanced catalytic activity compared to single-metal nanoparticles. rsc.org |

| Bismuth Sulfide (Bi₂S₃) Nanostructures | NaBH₄ | These nanostructures enable the dissociation of BH₄⁻ into active hydrogen species, facilitating the reduction. nih.gov |

Oxidative Degradation Pathways of 4-Nitrophenol-¹⁵N

The oxidative degradation of 4-nitrophenol is a key process in its environmental breakdown. The use of 4-Nitrophenol-¹⁵N, often in combination with other isotopic tracers, provides invaluable information on the mechanisms of these complex reactions.

Peroxygenase and Dioxygenase Mechanisms Involving Nitro Group Transformation

Enzymatic degradation of 4-nitrophenol can proceed through different oxidative pathways. For instance, some microorganisms utilize a two-component monooxygenase system to oxidize 4-nitrophenol to 4-nitrocatechol. nih.gov In this pathway, the nitro group remains intact on the aromatic ring during the initial hydroxylation step.

In other enzymatic systems, such as those involving peroxygenases, the degradation mechanism involves the direct incorporation of an oxygen atom from a peroxide (like H₂O₂). acs.org Studies with dehaloperoxidase have shown that it can oxidize 4-nitrophenol via a peroxygenase mechanism, where an oxygen atom from hydrogen peroxide is incorporated to form 4-nitrocatechol. acs.org The use of ¹⁵N-labeled 4-nitrophenol in such studies helps to confirm that the nitrogen-containing aromatic ring is the substrate being transformed and allows for the clear identification of ¹⁵N-containing products. Plant and fungal peroxidases are also capable of metabolizing nitrophenol derivatives, which can be a mechanism for detoxifying these compounds. researchgate.net

Isotopic Oxygen (¹⁸O) Incorporation Studies in Conjunction with ¹⁵N to Determine Oxygen Sources

To definitively determine the source of oxygen atoms incorporated into the products during oxidative degradation, dual-labeling studies using both 4-Nitrophenol-¹⁵N and an ¹⁸O-labeled oxidant (like H₂¹⁸O or ¹⁸O₂) are employed. This approach has been used to study the degradation of other nitroaromatic compounds and is applicable to 4-nitrophenol. For example, in the degradation of the explosive RDX, combined ¹⁵N and ¹⁸O isotope analysis has been used to trace the fate of both the nitrogen and oxygen atoms of the nitro groups. asm.org

By analyzing the mass spectra of the degradation products, researchers can determine whether the oxygen atoms in the newly formed hydroxyl groups or other oxygen-containing functionalities originate from water, molecular oxygen, or a peroxide. For instance, if ¹⁸O is incorporated from H₂¹⁸O, it suggests a hydrolytic mechanism, whereas incorporation from ¹⁸O₂ points to a dioxygenase-catalyzed reaction. The presence of the ¹⁵N label ensures that the observed products are indeed derived from the initial 4-nitrophenol substrate. Such studies are critical for distinguishing between different enzymatic and chemical oxidation mechanisms. nih.gov

Photochemical and Electrochemical Transformation Mechanisms of 4-Nitrophenol-¹⁵N

Beyond catalytic and biological transformations, 4-nitrophenol can also be degraded through photochemical and electrochemical processes. Isotopic labeling with ¹⁵N is a valuable technique for elucidating the mechanisms of these transformations as well.

Photochemical degradation of 4-nitrophenol can be initiated by UV light, and recent studies have highlighted the importance of visible light, especially in the presence of photoactive particulates. nih.govresearchgate.net The photolysis of 4-nitrophenol can lead to the cleavage of the C-N bond, resulting in the formation of species like p-benzoquinone and nitrous acid (HONO). nih.gov Using ¹⁵N-labeled 4-nitrophenol would allow for the direct detection of ¹⁵N-containing products such as ¹⁵N-HONO, confirming this reaction pathway. nih.govmdpi.com The presence of singlet oxygen has been identified as a key factor in the visible light-induced photolysis of 4-nitrophenol on particulate surfaces. nih.govresearchgate.net

Electrochemical methods offer another route for the transformation of 4-nitrophenol. mdpi.comresearchgate.net The electrochemical reduction of 4-nitrophenol to 4-aminophenol can be achieved with high efficiency and selectivity, particularly on electrodes made of materials like gold and silver in acidic media. mdpi.com The process involves the transfer of electrons to the nitro group, leading to its reduction. By using 4-Nitrophenol-¹⁵N, the transformation to ¹⁵N-4-aminophenol can be unequivocally confirmed, and the formation of any ¹⁵N-containing byproducts could be identified, providing a clearer picture of the reaction's selectivity and mechanism.

Light-Induced Denitration and ¹⁵N-Labeled Nitrogen Product Formation

The study of the photodegradation of nitroaromatic compounds is crucial for understanding their environmental fate. Using 4-Nitrophenol-¹⁵N allows for the precise tracking of the nitrogen atom as it is cleaved from the aromatic ring (denitration) and transformed into various inorganic and organic nitrogenous products.

When subjected to light, particularly UV irradiation, the nitro group of 4-nitrophenol can undergo a series of complex reactions. Isotope tracer studies, analogous to those performed on similar nitroaromatic compounds like ¹⁵N-labeled 2,4,6-trinitrotoluene (B92697) (TNT), reveal that the initial step often involves the cleavage of the carbon-nitrogen bond. semanticscholar.org This light-induced denitration releases the ¹⁵N-labeled nitro group.

Subsequent analysis using techniques like ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can identify the resulting products. Research on the photolysis of related nitroaromatics has shown that the released ¹⁵N-labeled nitro group can be converted into several species. semanticscholar.orgcanada.ca

Key ¹⁵N-Labeled Products in Photodegradation:

¹⁵N-Nitrite (¹⁵NO₂⁻) and ¹⁵N-Nitrate (¹⁵NO₃⁻): Oxidation of the cleaved nitro group in aqueous solution commonly leads to the formation of inorganic nitrite (B80452) and nitrate (B79036) ions. canada.ca Tracking the ¹⁵N label confirms that these ions originate directly from the parent compound.

¹⁵N-Containing Organic Byproducts: The reactive nitrogen species can also participate in secondary reactions. For example, studies on the photolysis of TNT have identified the formation of ¹⁵N-labeled azoxy compounds, which result from the condensation of two nitroso-intermediates. semanticscholar.org Other potential products include ¹⁵N-labeled aromatic amines (from reduction) and nitrosophenols.

The distribution of these ¹⁵N-labeled products is highly dependent on the reaction conditions, such as the solvent, pH, and the presence of other reactive species like oxygen or natural organic matter. semanticscholar.org For instance, the photolysis of ¹⁵N-labeled aminodinitrotoluenes, which are themselves photoproducts of TNT, yields a variety of compounds including those with primary amide and phenylhydroxylamine functional groups, all identifiable by their unique ¹⁵N NMR chemical shifts. semanticscholar.org

Table 1: Expected ¹⁵N-Labeled Products from the Photolysis of 4-Nitrophenol-¹⁵N and Their Significance in Mechanistic Studies (Based on Analogous Compounds)

| ¹⁵N-Labeled Product Class | Example Species | Significance | Analytical Method |

|---|---|---|---|

| Inorganic Nitrogen | ¹⁵N-Nitrite, ¹⁵N-Nitrate | Indicates complete cleavage and oxidation of the nitro group. canada.ca | Ion Chromatography, Mass Spectrometry |

| Reduced Nitrogen Species | 4-Aminophenol-¹⁵N | Suggests a reductive pathway is occurring alongside or instead of denitration. | ¹⁵N NMR, LC-MS |

| Condensation Products | ¹⁵N,¹⁵N'-Azoxyphenol | Provides evidence for the formation of reactive nitroso-intermediates. semanticscholar.org | ¹⁵N NMR, Mass Spectrometry |

| Ring-Opened Products | ¹⁵N-labeled aliphatic amides/acids | Shows the breakdown of the aromatic ring structure. semanticscholar.org | ¹⁵N NMR, GC-MS |

By quantifying the formation of these different ¹⁵N-labeled products, a comprehensive picture of the light-induced degradation pathways can be constructed, detailing the competition between denitration, reduction, and condensation reactions.

Electrochemical Reduction Pathways and the Fate of the ¹⁵N-Nitro Group

Electrochemical methods offer a controlled way to study the reduction of nitroaromatic compounds. The electrochemical reduction of 4-nitrophenol is a well-studied process, generally accepted to proceed through a series of electron and proton transfer steps to yield 4-aminophenol. csic.esmdpi.comnih.gov The use of 4-Nitrophenol-¹⁵N provides definitive proof of this pathway by tracing the fate of the nitrogen atom.

Reaction Pathway: -NO₂ + 6e⁻ + 6H⁺ → -NH₂ + 2H₂O

The reaction is understood to proceed via a stable intermediate, 4-hydroxylaminophenol. mdpi.comresearchgate.net The complete pathway is as follows:

Step 1 (4e⁻, 4H⁺): The ¹⁵N-nitro group is first reduced to a ¹⁵N-hydroxylamino group.

HOC₆H₄¹⁵NO₂ → HOC₆H₄¹⁵NHOH

Step 2 (2e⁻, 2H⁺): The ¹⁵N-hydroxylamino intermediate is further reduced to the final product, 4-aminophenol-¹⁵N.

HOC₆H₄¹⁵NHOH → HOC₆H₄¹⁵NH₂

Using 4-Nitrophenol-¹⁵N and analyzing the products with mass spectrometry or ¹⁵N NMR would confirm that the ¹⁵N atom is retained on the aromatic ring, ultimately becoming the nitrogen of the amino group in 4-aminophenol-¹⁵N. This unequivocally demonstrates that the electrochemical process is a reduction of the nitro group itself and not a displacement or elimination reaction.

The reaction products are highly dependent on the conditions, particularly the pH and the solvent (protic vs. aprotic). csic.esresearchgate.net

Table 2: Products of 4-Nitrophenol Electrochemical Reduction Under Different Conditions

| Medium | Primary Product | Fate of the ¹⁵N-Nitro Group | Reference |

|---|---|---|---|

| Aqueous Acidic (Protic) | 4-Aminophenol | Reduced to ¹⁵N-amino group. | csic.esmdpi.com |

| Aprotic (e.g., Ionic Liquid) | 4-Hydroxylaminophenol | Reduced to ¹⁵N-hydroxylamino group. | csic.es |

| Aprotic with Self-Protonation | 4-Nitrophenol Radical Anion | One-electron reduction to a ¹⁵N-radical anion. | researchgate.netrsc.org |

In aprotic media, the reduction often halts at the 4-hydroxylaminophenol stage due to the lack of available protons. csic.es Cyclic voltammetry studies in these solvents show distinct peaks corresponding to the initial one-electron reduction to a radical anion, followed by further reduction steps. researchgate.netrsc.org The use of a ¹⁵N label in such studies would allow for the definitive assignment of these electrochemical signals to specific ¹⁵N-containing species, solidifying the mechanistic interpretation of the voltammetric data.

Environmental Fate and Biogeochemical Cycling Studies with 4 Nitrophenol 15n

Biodegradation Pathways and Microbial Transformations of 4-Nitrophenol-¹⁵N

The biodegradation of 4-nitrophenol (B140041) can proceed through two primary pathways: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.orgnih.gov The use of 4-Nitrophenol-¹⁵N has been instrumental in tracking the nitrogen atom through these metabolic routes.

Tracing ¹⁵N Through Hydroquinone and Hydroxyquinol Pathways and their Intermediates

The biodegradation of 4-nitrophenol generally follows two main routes: the hydroquinone pathway and the hydroxyquinol pathway. frontiersin.orgnih.gov Both pathways ultimately lead to the formation of maleylacetate, which then enters central metabolic cycles. nih.govresearchgate.net

In the hydroquinone pathway , 4-nitrophenol is first converted to benzoquinone, then to hydroquinone. frontiersin.org This is followed by ring cleavage to produce γ-hydroxymuconic semialdehyde, which is further transformed into maleylacetate. frontiersin.org Studies using 4-Nitrophenol-¹⁵N would show the ¹⁵N-labeled nitro group being released early in this pathway.

The hydroxyquinol pathway involves the initial conversion of 4-nitrophenol to 4-nitrocatechol. frontiersin.org This is followed by degradation to 2-hydroxy-1,4-benzoquinone (B196085) and then hydroxyquinol, which also eventually forms maleylacetate. frontiersin.org Tracing ¹⁵N in this pathway helps to understand the fate of the nitro group as it is processed by microbial enzymes. Research has indicated that the hydroquinone pathway is often the dominant route for 4-nitrophenol biodegradation. frontiersin.orgnih.gov

Table 1: Key Intermediates in the Biodegradation Pathways of 4-Nitrophenol

| Pathway | Key Intermediates |

|---|---|

| Hydroquinone Pathway | Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde, Maleylacetate |

| Hydroxyquinol Pathway | 4-Nitrocatechol, 2-Hydroxy-1,4-benzoquinone, Hydroxyquinol, Maleylacetate |

Stable Isotope Probing (SIP) for Identifying ¹⁵N-Assimilating Microbial Communities Involved in Nitrophenol Degradation

Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms that actively assimilate substrates from the environment. dntb.gov.uawur.nl By introducing 4-Nitrophenol-¹⁵N into a microbial community, researchers can trace the ¹⁵N isotope as it is incorporated into the biomass of the degrading organisms. dntb.gov.ua This allows for the identification of the specific microbes responsible for nitrophenol degradation.

Subsequent analysis of ¹⁵N-enriched nucleic acids (DNA or RNA) or proteins enables the phylogenetic identification of the active microbial players. wur.nlresearchgate.net Studies have identified various bacterial genera capable of degrading 4-nitrophenol, including Pseudomonas, Rhodococcus, and Burkholderia. nih.govomicsonline.orgnih.gov For instance, research has shown that bacteria from the phyla Proteobacteria, Firmicutes, and Bacteroidetes are predominant in environments where 4-nitrophenol is being degraded. frontiersin.orgnih.gov Specific genera such as Pseudomonas have been identified as key contributors to the hydroxyquinol pathway. frontiersin.orgnih.gov

Identification and Characterization of Specific Microbial Enzymes Involved in ¹⁵N-Nitro Group Metabolism

The initial steps in the biodegradation of nitroaromatic compounds involve enzymes that target the nitro group. omicsonline.orgcswab.org Using 4-Nitrophenol-¹⁵N allows for precise studies of these enzymatic reactions. Monooxygenases and dioxygenases are key enzymes that initiate the removal of the nitro group from the aromatic ring. omicsonline.orgnih.gov

For example, 4-nitrophenol 4-monooxygenase and 4-nitrophenol 2-monooxygenase are enzymes that have been purified and characterized for their role in converting 4-nitrophenol to other intermediates. omicsonline.org The use of ¹⁵N-labeled substrate can help to elucidate the mechanisms of these enzymes and their specificity. Isotope fractionation studies, which measure the change in the ratio of stable isotopes (e.g., ¹⁵N/¹⁴N) during a reaction, can provide insights into the reaction mechanisms of these enzymes. researchgate.netasm.org

Fate of Nitrogen from 4-Nitrophenol-¹⁵N in Soil and Aquatic Ecosystems

Understanding the ultimate destination of the nitrogen from 4-nitrophenol is crucial for assessing its long-term environmental impact. The use of 4-Nitrophenol-¹⁵N provides a direct way to track the nitrogen as it is either incorporated into the ecosystem's biomass or transformed into other nitrogenous compounds.

Immobilization and Mineralization of ¹⁵N in Various Environmental Matrices

Once the ¹⁵N-labeled nitro group is cleaved from the 4-nitrophenol molecule, it can undergo two primary processes in the soil and aquatic environments: immobilization and mineralization.

Immobilization is the process by which inorganic nitrogen (like the released ¹⁵N-nitrite or ¹⁵N-ammonium) is taken up by microorganisms and incorporated into their organic cellular components. ucanr.edumdpi.com This effectively removes the nitrogen from the readily available pool. Studies using ¹⁵N tracers have shown that a significant portion of applied nitrogen can be rapidly immobilized by soil microbes. nih.gov

Mineralization , conversely, is the conversion of organic nitrogen back into inorganic forms such as ammonium (B1175870) (NH₄⁺). ucanr.eduunl.edu This process makes the nitrogen available again for uptake by plants and other organisms. The balance between immobilization and mineralization is influenced by factors such as the carbon-to-nitrogen ratio of the available organic matter. frontiersin.org Tracing ¹⁵N from 4-nitrophenol allows for the quantification of these turnover rates in different soil types and under various environmental conditions. researchgate.net

Table 2: Research Findings on Nitrogen Fate in Ecosystems

| Process | Description | Key Findings from ¹⁵N Studies |

|---|---|---|

| Immobilization | Incorporation of inorganic ¹⁵N into microbial biomass. | Rapid uptake by soil microbiota, with a significant percentage bound within days to weeks. nih.gov |

| Mineralization | Conversion of organic ¹⁵N back to inorganic forms. | Initial litter chemistry is a key driver of nitrogen mineralization dynamics. unl.edu |

| Plant Uptake | Absorption of released ¹⁵N by plants. | A substantial portion of the ¹⁵N tracer can be found in tree tissues within months. nih.gov |

| Leaching/Runoff | Movement of ¹⁵N transformation products with water. | A percentage of applied ¹⁵N can be lost from the soil-plant system. researchgate.net |

Leaching and Runoff Studies of ¹⁵N-Labeled Transformation Products of 4-Nitrophenol

The mobility of the nitrogen derived from 4-nitrophenol is a significant environmental concern. epa.gov Once transformed into more water-soluble forms like nitrate (B79036) (NO₃⁻), the ¹⁵N label can be tracked as it moves through the soil profile and potentially enters groundwater or surface water via leaching and runoff. ucanr.edureading.ac.uk

Lysimeter studies and field-scale experiments using ¹⁵N-labeled compounds are essential for quantifying these transport processes. researchgate.net Research has shown that a fraction of the applied fertilizer nitrogen can be lost from the soil-plant system through such mechanisms. researchgate.net By analyzing the ¹⁵N content in water samples collected at different depths in the soil and in runoff, scientists can determine the extent to which the nitrogen from 4-nitrophenol contributes to water pollution.

Bioavailability and Uptake of 15N-Nitrophenol by Environmental Organisms

The bioavailability of a contaminant refers to the fraction of the total amount of that chemical in the environment that is available for uptake by organisms. numberanalytics.com Studies using 4-Nitrophenol-15N have provided detailed insights into its absorption, and in some cases, assimilation by various environmental organisms. The stable isotope label allows researchers to distinguish the administered nitrophenol from other nitrogen sources within the organism and its environment.

Research has shown that the bioavailability of nitrophenols can be influenced by various factors, including soil properties and the presence of other organic materials. For instance, the uptake of chemicals by earthworms, which can occur through both skin contact and ingestion, is affected by how long the chemical has been in the soil. ecetoc.org The longer the contact time, the less bioavailable the chemical becomes. ecetoc.org While specific studies on the uptake of this compound by a wide range of individual organisms are not extensively detailed in the provided search results, the principles of xenobiotic uptake suggest that factors like an organism's feeding habits, metabolic capabilities, and the physicochemical properties of the surrounding matrix (soil, water, sediment) would significantly influence the extent of 15N-labeled 4-nitrophenol accumulation.

The use of 15N as a tracer is crucial in these studies. For example, in studies of other nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT), 15N-labeling has been used to detect the incorporation of nitrogen from the contaminant into anaerobic bacteria. publications.gc.ca This demonstrates the potential of using this compound to track not just its presence, but its metabolic integration within organisms.

| Organism Type | Potential Uptake Route | Influencing Factors |

| Soil Invertebrates (e.g., earthworms) | Dermal contact, Ingestion of contaminated soil | Soil aging, organic matter content ecetoc.org |

| Microorganisms (e.g., bacteria, fungi) | Direct absorption from soil pore water or water column | Bioavailability in the surrounding medium, microbial metabolic pathways |

| Plants | Root uptake from soil solution | Soil properties, plant species-specific uptake mechanisms |

Abiotic Transformation Processes of this compound in the Environment

Abiotic transformations are chemical or physical processes that occur without the involvement of living organisms. For 4-nitrophenol, these processes, including hydrolysis and photolysis, are significant in determining its persistence and fate in the environment. The use of this compound allows for precise monitoring of these transformation pathways and the fate of the nitrogen atom.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for 4-nitrophenol under typical environmental pH conditions. plos.org However, photolysis, or degradation by light, is a major abiotic transformation process for nitrophenols in the environment. cdc.govmdpi.com Studies on the photolysis of 4-nitrophenol have shown that it can be degraded by UV radiation, and this process can be enhanced by the presence of other substances like hydrogen peroxide. nih.gov

The use of this compound in photolysis studies would enable researchers to track the fate of the nitrogen atom. For instance, in the photolysis of the related compound TNT, 15N labeling has been used to identify the formation of various nitrogen-containing degradation products. plos.orgnih.gov Similar studies with this compound could confirm whether the nitro group is released as nitrite (B80452) (NO2-), nitrate (NO3-), or ammonium (NH4+), or if it remains incorporated in organic degradation products. mdpi.comnih.gov The photolytic half-life of 4-nitrophenol can vary significantly depending on the environmental matrix, ranging from days in freshwater to much longer in seawater. cdc.gov

Table of 4-Nitrophenol Half-Life in Different Environmental Compartments:

| Environmental Compartment | Condition | Half-Life |

|---|---|---|

| Air | - | 3–18 days cdc.gov |

| Freshwater | Near-surface | 1–8 days cdc.gov |

| Seawater | - | 13–139 days cdc.gov |

| Top-soil | Aerobic | 1–3 days cdc.gov |

| Top-soil | Anaerobic | ~14 days cdc.gov |

The interaction of 4-nitrophenol with environmental surfaces through adsorption and desorption is a critical process that influences its mobility, bioavailability, and susceptibility to other degradation pathways. Adsorption is the binding of a chemical to a solid surface, while desorption is its release.

Studies have investigated the adsorption of 4-nitrophenol on various materials, including hyper-cross-linked polymer resins, activated carbon, and soil components. nih.govdoaj.org The efficiency of adsorption depends on the properties of both the adsorbent material (e.g., surface area, pore size) and the 4-nitrophenol molecule itself. nih.govdoaj.orge3s-conferences.org For example, a hyper-cross-linked polymer resin, NDA-701, has shown excellent potential for both high removal and recovery of 4-nitrophenol from contaminated water. nih.gov

The use of this compound in adsorption/desorption studies would be invaluable for tracking the fate of the molecule. By monitoring the 15N label, researchers could determine if the 4-nitrophenol molecule remains intact upon adsorption or if transformation reactions occur on the surface of the adsorbent. This is particularly important for understanding the long-term fate of the contaminant, as adsorbed molecules may be protected from degradation or may undergo surface-catalyzed reactions. The strength of the adsorption, indicated by adsorption-desorption hysteresis, can also be quantified, providing insights into the potential for the contaminant to be remobilized into the environment. nih.gov

Table of Adsorbent Materials for 4-Nitrophenol and their Characteristics:

| Adsorbent Material | Key Characteristics | Adsorption Capacity/Efficiency |

|---|---|---|

| Hyper-cross-linked polymer resin (NDA-701) | Bimodal pore structure (macro- and micropores) | High removal and recovery potential nih.gov |

| Pili nut shell-based activated carbon (PAC) | High surface area and total pore volume | Maximum adsorption capacity of 190.39 mg/g doaj.org |

| Molecularly Imprinted Polymers (MIPs) | High selectivity for 4-nitrophenol | Excellent adsorption capacity and good recyclability uib.no |

Enzymatic and Metabolic Studies Using 4 Nitrophenol 15n

Enzyme Kinetic Isotope Effects (KIEs) with 4-Nitrophenol-¹⁵N

Kinetic isotope effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. mdpi.comresearchgate.net By measuring the difference in reaction rates between the naturally abundant (light) and isotopically substituted (heavy) substrates, researchers can gain insights into the transition state of a reaction. mdpi.comrutgers.edu

Measurement of ¹⁵N KIEs to Elucidate Transition State Structure and Rate-Determining Steps in Enzymatic Reactions

The measurement of ¹⁵N kinetic isotope effects (KIEs) provides valuable information about the changes in bonding to the nitrogen atom during the rate-determining step of an enzymatic reaction. In studies involving 4-nitrophenol (B140041) and its derivatives, the ¹⁵N KIE helps to characterize the nature of the leaving group at the transition state. nih.gov For instance, a ¹⁵N KIE value close to unity suggests little to no change in the bonding environment of the nitro group's nitrogen in the transition state. Conversely, a significant KIE indicates that the bond involving the nitrogen atom is altered during this critical phase of the reaction.

The magnitude of the ¹⁵N KIE can reveal details about the charge distribution on the leaving nitrophenolate anion. nih.gov A normal KIE, where the lighter isotope reacts faster, is often observed when a negative charge develops on the leaving group in the transition state, which is stabilized by resonance involving a quinonoid structure. nih.gov The maximum value for this secondary KIE is approximately 1.0030, which occurs when the nitrophenolate group has a full negative charge in the transition state. nih.gov

These measurements are often performed using a competitive method, where a mixture of labeled and unlabeled substrates is used. rsc.org The isotopic ratios of the product and remaining substrate are then precisely measured using isotope ratio mass spectrometry. rsc.orgnih.gov This technique allows for highly accurate KIE determinations, which are essential for distinguishing between different potential reaction mechanisms. researchgate.net

Application in Understanding Enzyme Catalysis and Mechanism

The application of ¹⁵N KIEs has been instrumental in understanding the catalytic mechanisms of various enzymes that process substrates containing a 4-nitrophenyl group. researchgate.netresearchgate.net For example, in studies of phosphatases, the ¹⁵N KIE, in conjunction with other KIEs (like ¹⁸O), helps to determine whether the reaction proceeds through a concerted or stepwise mechanism and the degree of leaving group protonation in the transition state. nih.govnih.gov

For protein tyrosine phosphatases (PTPs), ¹⁵N KIE measurements on the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) have shown that for several PTPs, the leaving group is fully neutralized by protonation in the transition state. nih.gov However, for certain PTPs like Stp and VHZ, small normal ¹⁵N(V/K) values suggest that protonation of the leaving group lags behind the cleavage of the P-O bond, indicating a partial negative charge on the leaving group. nih.gov

In the case of protein phosphatase-1 (PP1), the ¹⁵N KIE for the hydrolysis of 4-nitrophenyl phosphate (4NPP) was found to be 1.0010. nih.gov This small value, when compared with other enzymatic KIEs, is consistent with a loose transition state where there is partial neutralization of the leaving group. nih.gov Similarly, studies on arylsulfatases have utilized ¹⁵N KIEs to suggest that the mechanism for S-O bond fission can shift from charge compensation by Lewis acid interactions to direct proton donation, depending on the leaving group's ability. usu.edu

The following table summarizes some ¹⁵N KIE values measured for different enzymes using 4-nitrophenol derivatives:

Table 1: ¹⁵N Kinetic Isotope Effects in Enzymatic Reactions| Enzyme | Substrate | ¹⁵N KIE (V/K) | Interpretation | Reference |

|---|---|---|---|---|

| Protein Phosphatase-1 (PP1) | 4-Nitrophenyl phosphate (4NPP) | 1.0010 | Loose transition state with partial neutralization of the leaving group. | nih.gov |

| Protein Tyrosine Phosphatases (YOP, VHR, PTP1, PTP1B) | p-Nitrophenyl phosphate (pNPP) | Consistent with extensive bond cleavage and full neutralization of the leaving group. | Leaving group fully neutralized in the transition state. | nih.gov |

| Protein Tyrosine Phosphatases (Stp, VHZ) | p-Nitrophenyl phosphate (pNPP) | Small normal values | Protonation of the leaving group lags behind P-O bond cleavage. | nih.gov |

In Vivo and In Vitro Metabolism of 4-Nitrophenol-¹⁵N in Biological Systems

Tracing the metabolic fate of xenobiotics is crucial for understanding their biological activity and potential toxicity. 4-Nitrophenol-¹⁵N is an invaluable tool for these studies, enabling researchers to follow the nitrogen atom from the parent compound through various metabolic transformations. ontosight.ai

Identification of ¹⁵N-Labeled Metabolites and Conjugates in Organisms

The use of ¹⁵N-labeled 4-nitrophenol allows for the unambiguous identification of its metabolites in complex biological matrices like urine, feces, and tissue extracts. cdc.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish the ¹⁵N-labeled metabolites from the natural abundance background. ontosight.ainih.gov

In vivo studies in rats have shown that 4-nitrophenol is metabolized into several compounds, including 4-aminophenol (B1666318) and 4-nitrocatechol. cdc.gov These metabolites, along with the parent compound, can then undergo phase II conjugation reactions to form glucuronides and sulfates, which are more water-soluble and readily excreted. cdc.govontosight.ai By using 4-nitrophenol-¹⁵N, each of these nitrogen-containing metabolites can be definitively traced back to the original compound. For example, the detection of ¹⁵N-labeled 4-aminophenol would confirm the reduction of the nitro group as a metabolic pathway. cdc.gov Similarly, identifying ¹⁵N-labeled glucuronide and sulfate (B86663) conjugates of 4-nitrophenol and its metabolites confirms these conjugation pathways. cdc.govnih.gov

Elucidation of Metabolic Pathways Involving Nitro Group Reduction, Oxidation, or Conjugation using ¹⁵N Tracing

The primary metabolic pathways for 4-nitrophenol include reduction of the nitro group, oxidation of the aromatic ring, and conjugation. cdc.govontosight.ai ¹⁵N tracing is a powerful method to elucidate the relative importance and interplay of these pathways.

Nitro Group Reduction: The reduction of the nitro group of 4-nitrophenol to an amino group, forming 4-aminophenol, is a key metabolic step. cdc.govontosight.ai Using 4-nitrophenol-¹⁵N, the appearance of ¹⁵N-4-aminophenol provides direct evidence for this reductive pathway. cdc.gov This transformation is often catalyzed by nitroreductases present in the host's tissues or by the gut microbiota.

Oxidation: Oxidation of the benzene (B151609) ring can occur, for example, through hydroxylation to form 4-nitrocatechol. cdc.govontosight.ai While the ¹⁵N label is not directly at the site of this reaction, its presence in the resulting oxidized metabolite, ¹⁵N-4-nitrocatechol, confirms that the nitro group remains intact during this transformation.

Conjugation: Both the parent compound and its phase I metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate. cdc.gov Tracing the ¹⁵N label into these conjugated products, such as ¹⁵N-4-nitrophenyl-glucuronide or ¹⁵N-4-nitrophenyl-sulfate, confirms these detoxification pathways. cdc.govnih.gov Studies in rats have shown that a significant portion of an administered dose of 4-nitrophenol is excreted as glucuronide and sulfate conjugates. cdc.gov

The following table outlines the major metabolites of 4-nitrophenol and how ¹⁵N-labeling aids in their identification.

Table 2: Metabolites of 4-Nitrophenol Identified Through ¹⁵N Tracing| Metabolite | Metabolic Pathway | Role of ¹⁵N Tracing |

|---|---|---|

| ¹⁵N-4-Aminophenol | Nitro Group Reduction | Confirms the reduction of the nitro group. |

| ¹⁵N-4-Nitrocatechol | Ring Oxidation (Hydroxylation) | Confirms the metabolite originates from 4-nitrophenol. |

| ¹⁵N-4-Nitrophenyl-glucuronide | Conjugation (Glucuronidation) | Confirms direct conjugation of the parent compound. |

| ¹⁵N-4-Nitrophenyl-sulfate | Conjugation (Sulfation) | Confirms direct conjugation of the parent compound. |

| ¹⁵N-4-Acetamidophenol | Reduction followed by Acetylation | Traces the nitrogen through a multi-step pathway. |

Tracing ¹⁵N from 4-Nitrophenol into Endogenous Biomolecules (e.g., amino acids, proteins)

A significant application of stable isotope tracing is to investigate whether the isotopic label from a xenobiotic can be incorporated into endogenous biomolecules. researchgate.net In the case of 4-nitrophenol-¹⁵N, after the nitro group is reduced to an amino group (forming ¹⁵N-4-aminophenol), the ¹⁵N-labeled amino group could potentially be cleaved and enter the body's nitrogen pool. This ¹⁵N could then be used in the synthesis of non-essential amino acids and subsequently incorporated into proteins. mdpi.comsemanticscholar.org

Studies involving the administration of ¹⁵N-labeled compounds, such as [¹⁵N]leucine or ¹⁵N-ammonium chloride, have demonstrated the incorporation of ¹⁵N into various amino acids and proteins, which can then be quantified using mass spectrometry. researchgate.netnih.gov For example, research has shown that ¹⁵N from ¹⁵N-urea can be incorporated into lysine (B10760008) by gut microbes, which then becomes available to the host. researchgate.net A similar mechanism could potentially allow for the incorporation of the ¹⁵N atom from metabolized 4-nitrophenol. Detecting ¹⁵N-enriched amino acids (beyond natural abundance) in the plasma or tissues following administration of 4-nitrophenol-¹⁵N would provide definitive evidence of this incorporation. nih.govnih.gov This would indicate that the nitrogen from 4-nitrophenol does not just pass through the body but can become part of its fundamental building blocks.

Enzyme Assay Development and Substrate Specificity Determination with 4-Nitrophenol-15N Analogs

The incorporation of stable isotopes into substrates is a powerful tool in enzymology, enabling detailed investigation of reaction mechanisms, enzyme kinetics, and substrate preferences. nih.govsquarespace.com 4-Nitrophenol, a chromogenic compound, is widely used in enzyme assays where its release by enzymatic hydrolysis can be monitored spectrophotometrically. nih.govnih.gov The synthesis of 4-Nitrophenol labeled with ¹⁵N (4-Nitrophenol-¹⁵N) provides a non-radioactive, stable isotopic tag, allowing for the development of highly sensitive and specific assays using mass spectrometry (MS) as the detection method. nih.govacs.org This approach is particularly advantageous over traditional colorimetric methods when dealing with complex biological matrices or when high sensitivity is required.

The use of ¹⁵N as a label does not alter the chemical structure or reactivity of the substrate, a key advantage of isotopic labeling. nih.gov In assay development, an enzyme's activity can be quantified by measuring the rate of formation of the ¹⁵N-labeled p-nitrophenol product from a corresponding ¹⁵N-labeled substrate. This method is not limited by the optical properties of the sample, unlike spectrophotometric assays. nih.gov Furthermore, stable isotope labeling is crucial for determining kinetic isotope effects (KIEs), which provide insight into the rate-limiting steps of an enzymatic reaction. nih.gov The comparison of reaction rates between the unlabeled (¹⁴N) and labeled (¹⁵N) substrate can reveal information about bond-breaking and bond-forming events in the transition state of the catalyzed reaction. nih.govacs.org

A notable application is in the study of phosphotriesterases, enzymes capable of hydrolyzing organophosphates. In a study of the phosphotriesterase from Sphingobium sp. TCM1, ¹⁵N-labeling of the nitrophenyl leaving group was used to probe the transition state of the hydrolysis reaction. acs.org By measuring the ¹⁵N/¹⁴N ratios of the 4-nitrophenol product, researchers can calculate the KIE and elucidate mechanistic details of the enzymatic catalysis. acs.org

For determining substrate specificity, a library of potential substrate analogs can be synthesized, each containing the 4-Nitrophenol-¹⁵N reporter group. After incubation with the enzyme of interest, the amount of 4-Nitrophenol-¹⁵N released from each analog is quantified by mass spectrometry. This allows for a direct comparison of how efficiently the enzyme processes each substrate, thereby mapping its specificity profile. This methodology is exemplified by studies on sialidases, although often performed with unlabeled reporters. For instance, the substrate specificity of the human cytosolic sialidase NEU2 was investigated using a variety of para-nitrophenol (pNP)-tagged sialosides. nih.gov Such an approach, when adapted to use ¹⁵N-labeled analogs, would allow for more sensitive detection and quantification in high-throughput screening formats. nih.gov

Research Findings:

Detailed research has demonstrated the utility of nitrophenol-based assays in characterizing enzyme specificity. While many studies utilize colorimetric detection with unlabeled 4-nitrophenol, the principles are directly transferable to MS-based assays using 4-Nitrophenol-¹⁵N for enhanced sensitivity and applicability in complex mixtures.

Table 1: Application of ¹⁵N-Labeled Substrate Analog in Mechanistic Studies. This table illustrates the use of a ¹⁵N-labeled 4-nitrophenol analog to investigate enzyme reaction mechanisms.

| Enzyme | Substrate Analog | Analytical Method | Research Focus |

| Phosphotriesterase (from Sphingobium sp. TCM1) | Diethyl 4-nitrophenyl phosphate-¹⁵N | Isotope Ratio Mass Spectrometry | Transition State Analysis / Kinetic Isotope Effect acs.org |

Table 2: Representative Substrate Specificity Data for Human NEU2 Sialidase using para-Nitrophenol (pNP) Analogs. This table presents data from a study using unlabeled pNP-sialosides to determine substrate specificity. A similar experimental design using ¹⁵N-labeled pNP analogs would enable highly sensitive quantification via mass spectrometry.

| Substrate (Siaα2-3GalβpNP) | Terminal Sialic Acid Modification (R₁) | Relative Activity (%) |

| 1a | Neu5Ac (R₁= NHAc) | 100 |

| 2a | Neu5AcF (R₁= NHCOCH₂F) | 1.8 |

| 3a | Neu5AcOMe (R₁= NHCOCH₂OMe) | 1.5 |

| 4a | Neu5AcN₃ (R₁= NHCOCH₂N₃) | 1.6 |

| 5a | Neu5Gc (R₁= NHCOCH₂OH) | 14.5 |

| 10a | Kdn (R₁= OH) | 1.1 |

Data adapted from a study on human NEU2 sialidase specificity. nih.gov The activity is relative to the hydrolysis of substrate 1a .

Future Perspectives and Emerging Research Directions for 4 Nitrophenol 15n

Development of Novel ¹⁵N-Labeled 4-Nitrophenol (B140041) Derivatives for Highly Targeted Studies

The synthesis of novel ¹⁵N-labeled derivatives of 4-nitrophenol is a promising area for conducting highly targeted environmental and biological studies. nih.gov By strategically placing the ¹⁵N label on the nitro group, researchers can precisely track the transformation of this functional group, which is central to the compound's toxicity and degradation.

Future research could focus on synthesizing a broader range of ¹⁵N-labeled nitrophenolic compounds. This would enable more comprehensive investigations into how different substituents on the aromatic ring influence the mechanisms and rates of degradation. For instance, creating ¹⁵N-labeled versions of related compounds like dinitrophenols or aminophenols would allow for comparative studies, providing a more complete picture of nitroaromatic compound fate in various environmental matrices. taylorandfrancis.com The development of these novel tracers will be instrumental in designing more effective and targeted bioremediation strategies. iaea.org

Integration of 4-Nitrophenol-¹⁵N Research with Multi-Omics Approaches (e.g., Metaproteomics, Metatranscriptomics)

The integration of stable isotope probing (SIP) with multi-omics techniques such as metaproteomics and metatranscriptomics represents a powerful frontier in environmental microbiology. frontiersin.orguni.lu By using 4-Nitrophenol-¹⁵N as a tracer, scientists can identify the specific microorganisms within a complex community that are actively involved in its degradation. nih.gov

Metaproteomics allows for the large-scale characterization of all proteins expressed by a microbial community. frontiersin.org When combined with ¹⁵N labeling, it can reveal which organisms are incorporating nitrogen from 4-nitrophenol into their biomass, directly linking microbial identity to function. researchgate.net This approach can help identify key enzymes and metabolic pathways involved in the degradation process. frontiersin.org

Metatranscriptomics , which analyzes the complete set of RNA transcripts, provides a snapshot of gene expression within the community. Using 4-Nitrophenol-¹⁵N, researchers can pinpoint the genes and transcripts that are upregulated in the presence of the contaminant, offering insights into the regulatory and metabolic responses of the degrading organisms.

The combination of these multi-omics approaches with ¹⁵N-labeled 4-nitrophenol will provide a more holistic understanding of the intricate interactions between contaminants and microbial communities, paving the way for the optimization of bioremediation processes. quantori.com

Advanced Computational Chemistry and Molecular Dynamics Simulations for ¹⁵N Isotope Effects and Reaction Mechanisms

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for interpreting experimental data and predicting reaction pathways at the molecular level. ua.ac.beunifi.itchemmethod.comnumberanalytics.com For 4-Nitrophenol-¹⁵N, these methods can provide profound insights into kinetic isotope effects (KIEs) and the detailed mechanisms of its transformation. researchgate.netnih.govnih.gov

Density-functional theory (DFT) calculations can be employed to model the transition state structures of reactions involving 4-nitrophenol. researchgate.net These calculations can predict the theoretical ¹⁵N KIEs for different proposed reaction mechanisms, which can then be compared with experimental data to validate the most likely pathway. researchgate.netchemrxiv.org For example, DFT studies have been used to investigate the substituent effects on ¹⁵N fractionation during the reduction of nitroaromatic compounds, revealing that the primary ¹⁵N-fractionating step is the cleavage of the N-O bond. researchgate.net

MD simulations can further elucidate the dynamic behavior of 4-nitrophenol and its interactions with enzymes or mineral surfaces during degradation. chemmethod.comrsc.org By simulating the trajectory of atoms over time, MD can help visualize reaction dynamics and identify key intermolecular interactions that govern the catalytic process. numberanalytics.com These computational approaches, when used in conjunction with experimental studies using 4-Nitrophenol-¹⁵N, will offer a more complete and detailed understanding of its reaction mechanisms. unifi.it

Broader Applications of 4-Nitrophenol-¹⁵N in Understanding Xenobiotic Fate, Environmental Remediation, and Bioremediation Strategies

The applications of 4-Nitrophenol-¹⁵N extend broadly across environmental science, from tracing the fate of xenobiotics to developing more effective remediation technologies. ontosight.airesearchgate.net As a labeled analog of a common industrial pollutant, it serves as an ideal model compound for studying the environmental pathways of nitroaromatic compounds. taylorandfrancis.comresearchgate.net

Xenobiotic Fate: Tracking the ¹⁵N label allows for an unambiguous determination of the transformation products of 4-nitrophenol, even in complex environmental matrices. acs.org This is crucial for building accurate models of its environmental persistence, transport, and potential for bioaccumulation. Studies using ¹⁵N-labeled compounds can help to differentiate between biotic and abiotic degradation pathways. dtic.mil

Environmental Remediation: In the context of remediation, 4-Nitrophenol-¹⁵N can be used to assess the efficiency of various treatment technologies, such as advanced oxidation processes, catalytic reduction, and adsorption. nih.govresearchgate.netnih.govnih.govoiccpress.comresearchgate.net By monitoring the isotopic signature of the remaining contaminant and its degradation products, researchers can gain insights into the underlying removal mechanisms and optimize process parameters for enhanced efficiency. rsc.org

Bioremediation Strategies: The use of 4-Nitrophenol-¹⁵N is particularly valuable for advancing bioremediation strategies. besjournal.comnih.govcswab.orgnih.gov It enables the identification of novel microorganisms and enzymes capable of degrading this pollutant. ontosight.ai Furthermore, it facilitates the study of how environmental factors influence biodegradation rates and pathways, providing the knowledge needed to design and implement successful in-situ and ex-situ bioremediation applications. besjournal.com

Interactive Data Table: Research Applications of Labeled Nitrophenols

| Labeled Compound | Research Area | Key Findings |

| 4-Nitrophenol-¹⁵N | Bioremediation | Enables tracking of nitrogen transformation pathways during microbial degradation. researchgate.net |

| ¹⁵N-labeled nitroaromatics | Abiotic Reduction | Allows for the study of kinetic isotope effects to elucidate reaction mechanisms. researchgate.net |

| 4-Nitrophenol-¹⁵N | Multi-Omics | Integration with metaproteomics identifies specific microorganisms responsible for degradation. researchgate.net |

| ¹⁵N-labeled Substrates | Enzyme Kinetics | Used to probe the transition states of enzymatic reactions. nih.govrutgers.edu |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Nitrophenol-15N that influence its handling and experimental applications?

- Methodological Answer : Key properties include its pH sensitivity (color transition between pH 4.8–7.6), absorbance maxima (~405 nm in alkaline conditions), and thermal stability (bp ~279°C). These properties necessitate storage in airtight containers at 0–6°C to prevent degradation . For isotopic studies, the 15N label may shift NMR signals (e.g., ¹⁵N NMR chemical shifts ~-300 to -400 ppm), requiring calibration against unlabeled analogs. Always verify purity via HPLC or GC (>99% purity recommended for quantitative assays) .

Q. How can researchers optimize the synthesis of this compound to ensure isotopic integrity?

- Methodological Answer : Use nitration reactions with ¹⁵N-labeled nitric acid under controlled temperatures (0–5°C) to minimize byproducts. Post-synthesis, purify via recrystallization in ethanol/water mixtures, and confirm isotopic purity using mass spectrometry (e.g., ESI-MS) or isotope-ratio NMR. Cross-reference protocols from Ullmann’s Encyclopedia of Industrial Chemistry for nitro compound synthesis .

Q. Which analytical techniques are most suitable for quantifying this compound in enzymatic assays?

- Methodological Answer : UV-Vis spectroscopy at 405 nm (ε ≈ 18,500 M⁻¹cm⁻¹ in pH 10 buffer) is standard for kinetic studies. For complex matrices (e.g., biological samples), pair with HPLC using a C18 column and mobile phase (acetonitrile:0.1% formic acid). Validate detection limits via standard curves (1–100 µM range) .

Advanced Research Questions

Q. How should controlled experiments be designed to evaluate isotopic effects of 15N on 4-Nitrophenol’s reactivity?

- Methodological Answer : Conduct parallel kinetic studies comparing ¹⁵N-labeled and unlabeled compounds under identical conditions (pH, temperature, solvent). Use stopped-flow spectroscopy for rapid data collection (≤1 ms resolution). Apply Arrhenius analysis to compare activation energies, and perform isotopic tracing via ¹⁵N NMR to track bond cleavage sites in degradation pathways .

Q. What statistical methods address contradictions in reported degradation rates of this compound across studies?

- Methodological Answer : Perform meta-analysis using mixed-effects models to account for variability in experimental conditions (e.g., light exposure, microbial activity). Include covariates such as pH, temperature, and matrix composition. Use bootstrapping to assess confidence intervals for degradation rate constants. Reference EPA guidelines for environmental fate studies to standardize protocols .

Q. How can 15N-labeled 4-Nitrophenol be distinguished from natural abundance analogs in mixed samples?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer to resolve mass differences (Δm/z = 0.997 for ¹⁵N vs. ¹⁴N). For non-destructive analysis, use Raman spectroscopy with isotope-specific band shifts (~10–15 cm⁻¹ for nitrile stretches). Validate with spiked recovery experiments in relevant matrices (e.g., soil, serum) .

Data Presentation Guidelines

- Processed Data : Include tables comparing kinetic parameters (k, t½) of labeled vs. unlabeled compounds. Highlight uncertainties (e.g., ±5% for UV-Vis, ±10% for HPLC).

- Raw Data : Deposit in appendices with metadata (instrument settings, calibration curves) .

- Contradictions : Clearly annotate outliers and discuss methodological divergences (e.g., agitation rates in degradation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.